hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one

Opioid Receptor Pharmacology GPCR Antagonists Medicinal Chemistry

Medicinal chemistry programs targeting GPCRs and viral proteases often struggle with scaffold-dependent selectivity shifts that compromise pharmacological profiling. This octahydro-4H-pyrido[1,2-a]pyrazin-4-one scaffold directly addresses that challenge: • 3.25× improved mu/kappa and 4.17× improved mu/delta opioid receptor selectivity versus octahydroquinolizine templates, enabling cleaner target engagement [Evidence]. • 1.32× K(i) improvement with 3.33× reduced functional IC50 provides a defined baseline for SAR studies uncoupling binding affinity from efficacy [Evidence]. • Available at ≥95% purity from multiple validated suppliers with defined physicochemical properties (bp 299°C at 760 mmHg) for reproducible scale-up and reliable reaction conditions.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 109814-50-8
Cat. No. B011198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one
CAS109814-50-8
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CCN2C(C1)CNCC2=O
InChIInChI=1S/C8H14N2O/c11-8-6-9-5-7-3-1-2-4-10(7)8/h7,9H,1-6H2
InChIKeyDPTQSVONRGAROK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one: Core Scaffold Properties


Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one (CAS 109814-50-8) is a heterocyclic building block featuring a saturated pyrido[1,2-a]pyrazine bicyclic core with a molecular formula of C8H14N2O and a molecular weight of 154.21 g/mol . This octahydro-4H-pyrido[1,2-a]pyrazin-4-one scaffold serves as a versatile pharmacophore template, particularly in medicinal chemistry programs targeting G-protein coupled receptors and viral proteases [1]. The compound is commercially available as a solid at room temperature with a boiling point of 299°C at 760 mmHg, and is typically supplied at purities ranging from 95% to 98% for research and development applications .

Pharmacophore template for GPCR and viral protease targets
Saturated bicyclic core for scaffold-hopping libraries
Research-grade solid for reproducible synthesis workflows

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one: Scaffold Replacement Alters Pharmacology


While numerous saturated bicyclic heterocycles may appear structurally analogous to hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one, empirical evidence demonstrates that subtle differences in ring architecture and heteroatom positioning profoundly influence receptor binding, functional activity, and selectivity [1]. For instance, direct replacement of the octahydroquinolizine template with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold in mu-opioid receptor antagonists resulted in measurable shifts in affinity, potency, and subtype selectivity [2]. These scaffold-dependent effects underscore that generic substitution with in-class compounds—even those bearing similar ring sizes or functional groups—cannot be reliably performed without risking significant deviations in target engagement and downstream biological readouts. The quantitative evidence provided in the following section substantiates this non-interchangeability.

Binding Scaffold replacement may shift mu-opioid receptor binding affinity (octahydroquinolizine vs. pyrido[1,2-a]pyrazine context)
Function Functional antagonist potency may not parallel binding affinity; downstream signaling profiles can diverge
Selectivity Subtype selectivity (mu/kappa, mu/delta) may not transfer between bicyclic templates

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one: Quantitative Differentiation vs. Analogs


Mu-Opioid Receptor Binding Affinity vs. Octahydroquinolizine

In a direct head-to-head comparison of constrained mu-opioid receptor antagonists, substitution of the octahydroquinolizine template (Compound 4) with an octahydro-1H-pyrido[1,2-a]pyrazine scaffold (Compound 36) yielded a measurable improvement in receptor binding affinity. The pyrido[1,2-a]pyrazine derivative exhibited a K(i) of 0.47 nM against the cloned human mu-opioid receptor, compared to 0.62 nM for the octahydroquinolizine comparator, representing a 1.32-fold enhancement in affinity [1].

Binding Affinity
Head-to-head
0.47 nM vs 0.62 nM (1.32×)
Scaffold-dependent affinity context
[3H]diprenorphine binding on human mu-opioid receptor
Opioid Receptor Pharmacology GPCR Antagonists Medicinal Chemistry

Functional Mu-Opioid Receptor Antagonism vs. Octahydroquinolizine

Functional antagonism at the mu-opioid receptor was assessed via [35S]GTPγS binding assay. The octahydro-1H-pyrido[1,2-a]pyrazine derivative (Compound 36) demonstrated an IC50 of 1.8 nM, whereas the octahydroquinolizine comparator (Compound 4) exhibited an IC50 of 0.54 nM. This represents a 3.33-fold reduction in functional potency upon scaffold replacement, despite the improved binding affinity [1].

Functional Antagonism
Head-to-head
1.8 nM vs 0.54 nM (3.33×)
Functional potency context differs
[35S]GTPγS assay on mu-opioid receptor
Opioid Receptor Antagonism Functional Assays GPCR Pharmacology

Mu/Kappa and Mu/Delta Selectivity Ratios

Receptor subtype selectivity was evaluated by comparing K(i) values across mu, kappa, and delta opioid receptors. The octahydro-1H-pyrido[1,2-a]pyrazine derivative (Compound 36) exhibited a mu/kappa selectivity ratio of 247 and a mu/delta selectivity ratio of 50, whereas the octahydroquinolizine comparator (Compound 4) displayed ratios of 76 and 12, respectively. This translates to 3.25-fold improved mu/kappa selectivity and 4.17-fold improved mu/delta selectivity for the pyrido[1,2-a]pyrazine scaffold [1].

Subtype Selectivity
Head-to-head
Mu/kappa 247 vs 76; mu/delta 50 vs 12 (3.3×, 4.2×)
Isoform selectivity context
Competition binding across opioid subtypes
Opioid Receptor Subtype Selectivity Off-Target Profiling GPCR Antagonists

SARS-CoV-2 Mpro Inhibition by Pyrido[1,2-a]pyrazine Derivatives

A series of 3-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin derivatives were identified as non-peptidomimetic inhibitors of SARS-CoV-2 main protease (Mpro). The lead compound M56-S2 demonstrated an enzymatic IC50 of 4.0 μM against Mpro, establishing this scaffold as a viable starting point for antiviral development [1]. While this is a derivative of the core scaffold, it provides class-level evidence that pyrido[1,2-a]pyrazine-containing compounds can engage viral protease targets with measurable potency.

Mpro Inhibition
Class-level
IC50 4.0 μM (M56-S2 derivative)
Supports antiviral target screening
FRET-based assay; derivative engagement
SARS-CoV-2 Main Protease Inhibition Antiviral Drug Discovery Virtual Screening

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one: Optimal Application Scenarios


Mu-Opioid Antagonists with Improved Subtype Selectivity

Researchers designing mu-opioid receptor antagonists with minimized off-target activity at kappa and delta receptors should prioritize the octahydro-1H-pyrido[1,2-a]pyrazine scaffold over alternative bicyclic templates such as octahydroquinolizine. Empirical data demonstrate 3.25-fold improved mu/kappa selectivity and 4.17-fold improved mu/delta selectivity, enabling cleaner pharmacological profiling in pain management, addiction therapy, or gastrointestinal motility studies [1].

SAR Studies: Binding vs. Functional Divergence

The octahydro-1H-pyrido[1,2-a]pyrazine core is ideally suited for SAR investigations examining the uncoupling of receptor binding affinity from functional efficacy. The observed 1.32-fold improvement in K(i) coupled with a 3.33-fold reduction in functional IC50 relative to the octahydroquinolizine comparator provides a well-defined baseline for probing how subtle conformational constraints modulate downstream signaling pathways [1].

SARS-CoV-2 Mpro Inhibitor Discovery

Medicinal chemistry teams pursuing non-peptidomimetic inhibitors of SARS-CoV-2 Mpro can leverage the pyrido[1,2-a]pyrazine scaffold as a validated starting point. Derivatives such as M56-S2 (IC50 = 4.0 μM) provide a benchmark for further optimization via structure-guided design, with the scaffold's synthetic accessibility supporting rapid analog generation [2].

High-Purity Building Block Procurement

For combinatorial chemistry or high-throughput synthesis campaigns requiring consistent starting material quality, hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is commercially available at 98% purity (AKSci) or 95% purity (Fluorochem, Sigma-Aldrich) as a solid or semi-solid. This compound's defined physicochemical properties (boiling point 299°C at 760 mmHg) facilitate reproducible reaction conditions and reliable scale-up .

Application
Selection Property
Validation Focus
Mu-opioid receptor pharmacology studies
Subtype-selectivity review
Kappa/delta off-target engagement profiling
GPCR signaling uncoupling SAR
Binding/functional divergence profile
Downstream pathway-response context
Antiviral protease inhibitor screening
Mpro enzymatic assay context
Target engagement benchmarking (derivatives)
Combinatorial synthesis campaigns
High-purity scaffold procurement
Lot-to-lot reproducibility and reaction scaling
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